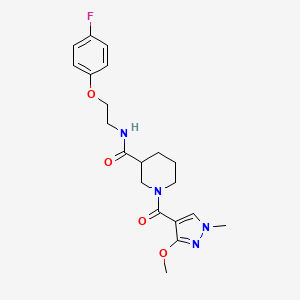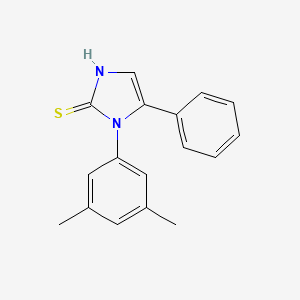![molecular formula C23H22N4O4 B2629250 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-88-7](/img/structure/B2629250.png)
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis methods for compounds within this chemical class, emphasizing multi-component reactions that offer efficient pathways to these complex structures. For example, studies have demonstrated the synthesis of tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones using condensation reactions involving amino-triazole, aromatic aldehydes, and cycloalkanones, yielding partially hydrogenated derivatives with potential for further functionalization (Lipson, Desenko, & Shirobokova, 2003); (Lipson, Desenko, Borodina, Shirobokova, Shishkin, & Zubatyuk, 2006).
Catalytic Methods : The application of catalysts, such as ZnO nanoparticles, has been investigated to improve the efficiency and selectivity of these synthesis reactions. These catalysts facilitate regioselective formation of bis(tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones) under both conventional heating and microwave irradiation, highlighting advancements in green chemistry and synthesis optimization (Abd El-Fatah, Darweesh, Mohamed, Abdelhamid, & Elwahy, 2017).
Environmental Considerations : Efforts to reduce environmental impact have led to the development of solvent-free and catalyst-free synthesis methods for related compounds. These approaches not only enhance the sustainability of the chemical synthesis process but also offer practical advantages in terms of reaction efficiency and safety (Shaabani, Farhangi, & Rahmati, 2006).
Potential Applications
Pharmacological Potential : While the direct applications of the specific compound have not been detailed in the available literature, research on structurally related compounds underscores their potential in pharmacological contexts. For instance, derivatives of the triazoloquinazolinone class have been explored for their antihypertensive, antimicrobial, and antifungal activities, suggesting a broad spectrum of possible therapeutic uses (Alagarsamy & Pathak, 2007).
Antihistaminic Agents : Compounds within this chemical framework have also been evaluated for their H1-antihistaminic activity, indicating their relevance in developing new treatments for allergies and related conditions. Such research demonstrates the versatility of this chemical scaffold in medicinal chemistry and drug design (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Wirkmechanismus
While the mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown potent anticancer activity. They have been found to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell survival, growth, differentiation, and tumor formation .
Zukünftige Richtungen
The development and synthesis of novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles, similar to the compound , are areas of active research due to their potential anticancer properties . Future research could focus on further understanding the mechanism of action of these compounds and optimizing their synthesis for potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-16-10-14(11-17(12-16)31-2)22-25-23-24-18-7-4-8-19(29)20(18)21(27(23)26-22)13-5-3-6-15(28)9-13/h3,5-6,9-12,21,28H,4,7-8H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJURAMPPAYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)
![Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2629169.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)



![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)



